1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea
Description
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFN2O/c10-7-2-1-6(5-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFIIHRZZKMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 4-bromo-3-fluoroaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromo-3-fluoroaniline+2-Chloroethyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chloroethylnitrosoureas (CENUs)
CENUs, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), incorporate a nitroso group, enabling carbamoylation and alkylation. These agents form DNA interstrand cross-links (ICLs) via chloroethylation, a key mechanism for their antitumor activity . However, their breakdown products (e.g., 2-chloroethyl isocyanate) inhibit DNA repair, enhancing cytotoxicity but also increasing mutagenicity and carcinogenicity .
Key Differences :
- Mechanism : 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea lacks nitroso-mediated carbamoylation, relying solely on alkylation for cytotoxicity .
- Mutagenicity : CEUs exhibit negligible mutagenicity in Salmonella assays (TA-97, TA-100), whereas CENUs like CCNU are highly mutagenic due to DNA single-strand breaks .
Other CEU Derivatives
Studies on CEU analogues highlight the impact of aryl substituents:
- Methyl 4-(p-(3-(2-Chloroethyl)ureido)phenyl)butyrate : ID₅₀ = 28 µM in LoVo cells .
- 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene : Higher potency (ID₅₀ = 4 µM) and superior therapeutic index (median survival 1.77× control) compared to chlorambucil .
Physicochemical and Pharmacokinetic Properties
Key Findings :
Biological Activity
1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea is a chemical compound with the molecular formula C₉H₉BrClFN₂O and a molecular weight of approximately 295.54 g/mol. This compound has garnered attention due to its significant biological activity, particularly in the fields of oncology and inflammation. The presence of halogen substituents (bromine and fluorine) enhances its interaction with biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymatic pathways. Studies indicate that it may interact with specific receptors or enzymes related to cancer and inflammatory diseases. The compound's structural features allow it to effectively modulate biological targets, potentially leading to therapeutic applications in oncology and other fields.
Biological Activity Overview
The compound exhibits the following biological activities:
- Enzyme Inhibition : Acts as an inhibitor in several enzymatic pathways.
- Anticancer Properties : Demonstrates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potentially modulates inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer progression |
| Anticancer Activity | Cytotoxic effects on multiple cancer cell lines |
| Anti-inflammatory | Modulates inflammatory responses |
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of this compound through various assays:
-
Cytotoxicity Assays : In vitro tests using the MTT assay have shown that this compound exhibits significant antiproliferative activity against several cancer types, including:
- Breast carcinoma (T47D)
- Colon carcinoma (HT-29)
- Lung carcinoma (A549)
- Rhabdomyosarcoma/medulloblastoma (TE671)
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This was evidenced by increased caspase activation in treated cells compared to controls .
Table 2: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| T47D (Breast) | 12.5 | Apoptosis induction |
| HT-29 (Colon) | 15.0 | Enzyme inhibition |
| A549 (Lung) | 10.0 | Caspase activation |
| TE671 (Rhabdo.) | 8.0 | Antiproliferative activity |
Structural Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The urea functional group is essential for its pharmacological properties, allowing for hydrogen bonding interactions with biological targets. Variations in the halogen substituents can lead to different receptor affinities and pharmacological profiles.
Table 3: Comparison of Analogous Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-chloroethyl)urea | Chlorine instead of bromine | Varying receptor affinity |
| 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea | Different fluorine positioning | Altered pharmacological profile |
| 1-(4-Bromo-3-methylphenyl)-3-(2-chloroethyl)urea | Methyl group instead of fluorine | Potentially different metabolic pathways |
Q & A
Q. What synthetic routes are effective for preparing 1-(4-Bromo-3-fluorophenyl)-3-(2-chloroethyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via stepwise substitution of aryl halides or through urea-forming reactions. For example, a method analogous to involves reacting a bromo-fluoro-substituted phenyl carbamate with a 2-chloroethylamine derivative in acetonitrile under reflux (65–80°C) using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency.
- Temperature control : Reflux conditions (65–80°C) balance reaction rate and byproduct minimization.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the urea product. Yield optimization requires monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing structural isomers in halogenated urea derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Distinguish rotational isomers (e.g., urea C=O orientation) by analyzing splitting patterns in aromatic protons and chloroethyl substituents. For example, dynamic NMR at variable temperatures (25–60°C) resolves overlapping signals caused by restricted rotation .
- FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] doublet) .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence the urea moiety’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of Br and F substituents on the aryl ring deactivates the urea group, reducing nucleophilicity. However, the 2-chloroethyl chain may participate in elimination or alkylation. Strategies include:
Q. What crystallographic methods resolve structural ambiguities in halogenated urea derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Key steps:
- Crystal growth : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion.
- Analysis : Identify intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) that stabilize the lattice, as seen in ruthenium-urea complexes (). Refinement with SHELXL achieves R-factors <0.05 .
Q. How can discrepancies in NMR data due to rotational isomerism be resolved?
Methodological Answer:
- Variable-temperature NMR : Elevate temperature (e.g., 60°C) to coalesce split signals into singlets, confirming rotational barriers.
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between urea NH and aromatic protons to map isomer populations.
- Solvent screening : Low-polarity solvents (CDCl₃) slow rotation, simplifying spectral interpretation .
Data Contradiction Analysis
Q. How should researchers address conflicting stability data for 2-chloroethyl substituents in physiological buffers?
Methodological Answer:
- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze hydrolysis products via LC-MS. Compare half-life (t₁/₂) under varying ionic strengths.
- Mechanistic probes : Use ¹⁸O-labeled water to track ester/amide hydrolysis pathways. Contradictions may arise from buffer-specific catalysis (e.g., phosphate vs. Tris) .
Tables of Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
